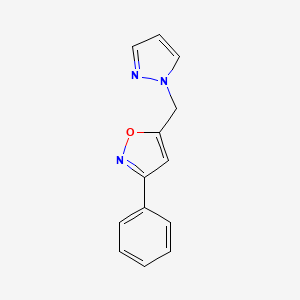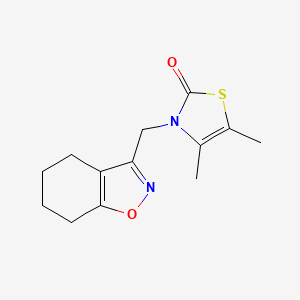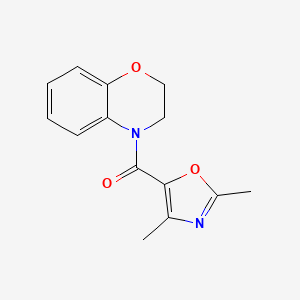
3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole, also known as PPMO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of oxazole and pyrazole, which are both known for their biological activities. PPMO has been shown to possess unique properties that make it a promising candidate for a range of research applications.
Mecanismo De Acción
3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole works by binding to specific RNA sequences and blocking their translation or splicing. This mechanism of action is highly specific, allowing researchers to target specific genes or RNA molecules with precision. 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole has been shown to be effective in inhibiting the expression of a wide range of genes, including those involved in cancer, viral infections, and genetic disorders.
Biochemical and Physiological Effects
3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole has been shown to have minimal toxicity and side effects, making it a safe and effective tool for scientific research. Studies have shown that 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole can effectively inhibit the expression of target genes in vitro and in vivo, without causing significant damage to normal cells or tissues. 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole has also been shown to have a long half-life in the body, making it a useful tool for long-term studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole is its high specificity, which allows researchers to target specific genes or RNA molecules with precision. 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole is also relatively easy to synthesize and can be produced in large quantities. However, 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole has some limitations, including its relatively high cost and the need for specialized equipment and expertise to use it effectively. Additionally, 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole may not be effective in all cases, and its efficacy can be affected by factors such as RNA secondary structure and cellular uptake.
Direcciones Futuras
There are several potential future directions for 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole research. One area of interest is the development of new delivery methods to improve the efficiency of 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole uptake in cells. Another potential direction is the development of 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole-based therapies for genetic disorders and viral infections. Additionally, 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole could be used to study the role of specific genes in disease development and progression. Overall, the unique properties of 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole make it a promising tool for a wide range of scientific research applications.
Métodos De Síntesis
3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole can be synthesized through a multi-step reaction process starting from commercially available reagents. The synthesis involves the condensation of 2,4-dichloro-5-phenylpyrimidine with pyrazole-1-carboxaldehyde, followed by cyclization with sodium methoxide to yield the target compound. The reaction conditions can be optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole has shown potential for a variety of scientific research applications. One of the most promising applications is in the field of gene therapy, where 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole can be used to inhibit the expression of specific genes. 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole has been shown to be effective in targeting RNA molecules, which are involved in the regulation of gene expression. This makes 3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole a valuable tool for studying gene function and developing new therapeutic strategies.
Propiedades
IUPAC Name |
3-phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-5-11(6-3-1)13-9-12(17-15-13)10-16-8-4-7-14-16/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZYSWNKAIVRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-(pyrazol-1-ylmethyl)-1,2-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide](/img/structure/B7592056.png)
![N-[2-morpholin-4-yl-2-(oxolan-3-yl)ethyl]thieno[3,2-b]pyridin-7-amine](/img/structure/B7592064.png)
![6-[(1-Hydroxy-4-methylpentan-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B7592072.png)
![1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7592077.png)
![5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-3-amine](/img/structure/B7592083.png)
![1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole](/img/structure/B7592090.png)






![[5-methyl-2-(2-methylphenyl)morpholin-4-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7592135.png)